molecular formula C15H12N2O2 B2443966 4-Benzoyl-1,3-dihydroquinoxalin-2-one CAS No. 4937-75-1

4-Benzoyl-1,3-dihydroquinoxalin-2-one

Cat. No.: B2443966
CAS No.: 4937-75-1
M. Wt: 252.273
InChI Key: VIWZECRAKPJMGM-UHFFFAOYSA-N
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Description

4-Benzoyl-1,3-dihydroquinoxalin-2-one is a type of 3,4-dihydroquinoxalin-2-one . These compounds are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are of broad interest due to their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .


Synthesis Analysis

The synthetic approaches to 3,4-dihydroquinoxalin-2-ones include access to enantiopure 3,4-dihydroquinoxalin-2-ones from chiral pool amino acids via coupling/cyclization, Michael addition/cyclization cascades, 3,3-disubstituted systems from multicomponent couplings, Bargellini reaction, or photochemical reduction . De Brabander et al. have reported the synthesis of 3-substituted dihydroquinoxalin-2-ones via a mild Ullmann-type, ligand-free amination of enantiopure α-amino acids with N-Boc-2-iodoanilines followed by cyclization .


Molecular Structure Analysis

The dihydroquinoxalin-2-ones are bicyclic, benzene-fused ketopiperazines with the carbonyl group in position 2 . They are chemically versatile since multiple diversification strategies can be employed to produce a broad range of substitution patterns .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-dihydroquinoxalin-2-ones include coupling/cyclization, Michael addition/cyclization cascades, and multicomponent couplings . The coupling reaction and the cyclization occur without racemization .

Scientific Research Applications

  • Antioxidant Behavior : The research by Valgimigli et al. (2008) explores the antioxidant behavior of hydroquinones, which are related to quinoxaline derivatives like 4-Benzoyl-1,3-dihydroquinoxalin-2-one. This study highlights the reactions of these compounds with peroxyl radicals, resulting in 1,4-semiquinone radicals and their variable antioxidant behavior due to competing reactions with molecular oxygen (Valgimigli et al., 2008).

  • Corrosion Inhibition : Chafiq et al. (2020) investigated the inhibition properties of quinoxaline derivatives for mild steel corrosion in acidic environments. The study demonstrates the effectiveness of these compounds as corrosion inhibitors due to their adsorption onto the iron surface (Chafiq et al., 2020).

  • Photophysical Properties and Emission : Srivastava et al. (2016) synthesized and characterized new 1,8-naphthalimide-based compounds, including derivatives related to this compound. This study examined their emission properties in both solution and solid-state, providing insights into their potential applications in materials science and photonics (Srivastava et al., 2016).

  • Antituberculosis Agents : Jaso et al. (2003) synthesized 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives and evaluated their in vitro antituberculosis activity. This research indicates the potential of such compounds in developing new antituberculosis agents (Jaso et al., 2003).

  • Bioactivity and Ecological Role : Macias et al. (2009) discussed the bioactivity and ecological roles of benzoxazinones, which are chemically related to quinoxaline derivatives. This study highlights their phytotoxic, antifungal, antimicrobial, and antifeedant effects, and their use in developing natural herbicide models (Macias et al., 2009).

  • Radiosensitization in Cancer Treatment : Itani et al. (2007) explored the use of a quinoxaline derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide, as a radiosensitizer in colon cancer cells. This research provides insights into its potential application in enhancing the effectiveness of radiotherapy in cancer treatment (Itani et al., 2007).

  • Fluorogenic Probe for Hydrogen Sulfide Detection : Renault et al. (2017) investigated the photophysical properties of 3-benzoylquinoxalin-2-ones and their application in developing a fluorogenic probe for detecting hydrogen sulfide (Renault et al., 2017).

Safety and Hazards

The safety data sheet for 4-Benzoyl-1,3-dihydroquinoxalin-2-one suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

4-benzoyl-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-10-17(13-9-5-4-8-12(13)16-14)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWZECRAKPJMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1,2,3,4-tetrahydroquinoxalin-2-one (IV, EXAMPLE 1, 0.593 g) and triethylamine (0.725 ml) in THF (5 ml) is cooled at 0°. To this is added benzoyl chloride (0.56 ml). After the addition is complete, the ice bath is removed and additional THF (5 ml) is added. The reaction is stirred for 30 min and then partitioned between ethyl acetate, aq. sodium bicarbonate, and saline. The organic phases are separated and the organic phase is dried over magnesium sulfate and concentrated. The crude product is recrystallized from methanol/dichloromethane/hexane to give the title compound, mp 208.0°-208.5°; MS (m/z) at 252; IR (mineral oil) 1684, 1666, 1502, 757 and 1362 cm-1 ; NMR (CDCl3) 4.58, 6.7, 6.79, 6.98, 7.10, 7.34 and 7.40 δ.
Quantity
0.593 g
Type
reactant
Reaction Step One
Quantity
0.725 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two

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